molecular formula C9H12F3NO3 B2829348 2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid CAS No. 2551118-50-2

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid

Cat. No. B2829348
M. Wt: 239.194
InChI Key: XJXRTJFPJAFGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Azaspiro[3.4]octan-5-one has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of 2-Azaspiro[3.4]octan-5-one is complex. It is a spiro compound, which means it contains a unique type of cyclic structure . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Azaspiro[3.4]octan-5-one are complex and involve several steps . These include the annulation of the cyclopentane ring and the four-membered ring .

Scientific Research Applications

Electrophilic Amination and Prodrug Synthesis

  • Electrophilic Amination : The electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane demonstrates a method for introducing amino groups into various substrates, leading to the formation of disubstituted 1,4-diazaspiro[4.5]decanones and geminal diamino acid derivatives. This process illustrates the versatility of azaspirocyclic compounds in synthesizing complex nitrogen-containing structures (Andreae et al., 1992).
  • Prodrug Synthesis : The use of trifluoroacetic acid in the synthesis of prodrugs for AZT and FLT, utilizing its mixed anhydride with aspirin, showcases its role in drug delivery systems. This method highlights the ability to enhance the pharmaceutical properties of drugs, maintaining their efficacy while potentially improving their pharmacokinetic profiles (Zahran et al., 1996).

Synthesis of Spirocyclic and Azaspirocyclic Compounds

  • Azaspirocyclic Compounds : The synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and related compounds through a three-component condensation process underscores the utility of azaspirocycles in creating diverse molecular architectures. These compounds are important for developing novel chemical entities with potential biological activities (Glushkov et al., 2010).

Peptide Synthesis and Modification

  • Dipeptide Synthons : The development of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates as new dipeptide synthons for peptide synthesis demonstrates the application of spirocyclic compounds in assembling complex peptide structures. This approach enables the construction of peptides with novel functionalities, expanding the toolbox for peptide and protein engineering (Suter et al., 2000).

properties

IUPAC Name

2-azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO.C2HF3O2/c9-6-2-1-3-7(6)4-8-5-7;3-2(4,5)1(6)7/h8H,1-5H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXRTJFPJAFGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid

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